molecular formula C10H12ClNO6S B6632576 (2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid

(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid

Cat. No. B6632576
M. Wt: 309.72 g/mol
InChI Key: ADZYULMWNMOPME-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid, also known as celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory diseases, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it blocks the production of prostaglandins that cause inflammation and pain, while leaving the production of prostaglandins that protect the stomach lining intact.

Mechanism of Action

The mechanism of action of (2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid is based on its ability to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the COX-2 enzyme, (2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid reduces the production of prostaglandins, which leads to a reduction in inflammation and pain. Celecoxib also has a weak inhibitory effect on the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. However, the selectivity of (2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid for the COX-2 enzyme is much higher than its selectivity for the COX-1 enzyme.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth and proliferation of cancer cells. Celecoxib has also been shown to have cardiovascular effects, such as reducing the risk of heart attack and stroke by inhibiting platelet aggregation and reducing the formation of blood clots.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid in lab experiments include its selectivity for the COX-2 enzyme, which allows for the specific inhibition of prostaglandin production without affecting the production of prostaglandins that protect the stomach lining. Celecoxib is also readily available and relatively inexpensive. The limitations of using (2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid in lab experiments include its potential for off-target effects, such as inhibiting other enzymes or pathways, as well as its potential for toxicity at high doses.

Future Directions

There are several future directions for research on (2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid. One direction is to further investigate its potential use in the prevention and treatment of cancer, particularly in combination with other drugs or therapies. Another direction is to investigate its potential for use in the treatment of other inflammatory diseases, such as inflammatory bowel disease or psoriasis. Additionally, further research is needed to fully understand the cardiovascular effects of (2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid and its potential for use in the prevention and treatment of cardiovascular disease.

Synthesis Methods

Celecoxib can be synthesized from 4-chlorobenzonitrile and 4-hydroxybenzoic acid in a three-step process. First, 4-chlorobenzonitrile is converted to 4-chloro-2-methoxyphenylacetonitrile by reacting it with 2-methoxyphenylmagnesium bromide. Second, 4-chloro-2-methoxyphenylacetonitrile is converted to 4-chloro-2-methoxyphenylacetic acid by hydrolysis with hydrochloric acid. Finally, 4-chloro-2-methoxyphenylacetic acid is converted to (2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid by reaction with thionyl chloride and sodium hydroxide.

Scientific Research Applications

Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory diseases, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib has also been studied for its potential use in the prevention and treatment of various types of cancer, such as colon cancer, breast cancer, and prostate cancer. Celecoxib has been shown to inhibit the growth and proliferation of cancer cells by blocking the COX-2 pathway.

properties

IUPAC Name

(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO6S/c1-18-8-4-6(11)2-3-9(8)19(16,17)12-5-7(13)10(14)15/h2-4,7,12-13H,5H2,1H3,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZYULMWNMOPME-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid

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